molecular formula C21H19BrN6O2 B2650515 (E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 536718-98-6

(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2650515
M. Wt: 467.327
InChI Key: ZHDARXLXCBITHE-FOKLQQMPSA-N
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Description

(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H19BrN6O2 and its molecular weight is 467.327. The purity is usually 95%.
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Scientific Research Applications

Brominated Compounds in Marine Algae

Research by Ma et al. (2007) identified bromophenols coupled with nucleoside base derivatives from the red alga Rhodomela confervoides. These compounds, including brominated tetrahydroisoquinolines and a brominated tyrosine derivative, showcase the natural occurrence and potential bioactivity of brominated compounds similar to the target molecule. The study emphasizes their structural determination and potential biological relevance Ma et al., 2007.

Tricyclic Xanthine Derivatives for Neurodegenerative Diseases

Brunschweiger et al. (2014) designed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as tricyclic xanthine derivatives to enhance water solubility and evaluated them for their activity at adenosine receptor subtypes and monoamine oxidases. These compounds, acting as dual-target-directed adenosine receptor antagonists, underline the therapeutic potential of structurally complex purine derivatives in neurodegenerative diseases Brunschweiger et al., 2014.

Palladium-Catalysed Carbonylation for Heterocycle Synthesis

Marosvölgyi-Haskó et al. (2011) utilized palladium-catalyzed carbonylation of iodoarenes for synthesizing tetrahydrophthalazine and phthalamide derivatives. This method highlights the synthetic utility of carbonylation reactions in constructing complex molecules including purine derivatives Marosvölgyi-Haskó et al., 2011.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Mo et al. (2015) synthesized 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups, exhibiting moderate to good inhibitory activities against DPP-IV. These findings suggest the relevance of purine derivatives in medicinal chemistry, particularly in the treatment of diabetes Mo et al., 2015.

properties

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O2/c1-13-3-5-15(6-4-13)12-28-17-18(27(2)21(30)25-19(17)29)24-20(28)26-23-11-14-7-9-16(22)10-8-14/h3-11H,12H2,1-2H3,(H,24,26)(H,25,29,30)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDARXLXCBITHE-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)Br)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)Br)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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